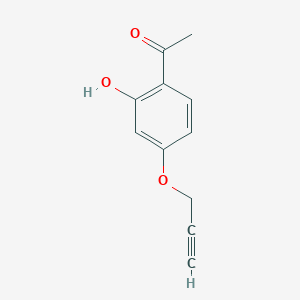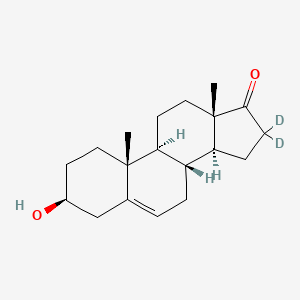
Dehydroepiandrosterone-16,16-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroepiandrosterone (DHEA) (16,16-D2, 97%), also known as Prasterone or 3Beta-Hydroxy-5-androsten-17-one, is a substance used for professional purposes . It is synthesized from cholesterol by the activity of P450scc and P450c17, enzymes that have been characterized in the developing nervous system .
Synthesis Analysis
DHEA is synthesized from cholesterol by the activity of P450scc and P450c17 . The presence of P450c17 in astrocytes and neurons was supported by the ability of these cells to metabolize pregnenolone to DHEA in a dose-dependent manner . A study also reported a novel and concise route toward DHEA and DHEA acetate from 4-androstene-3,17-dione (4-AD), which is derived from phytosterols obtained from soybeans .Molecular Structure Analysis
The molecular formula of Dehydroepiandrosterone-16,16-D2 is C19H26D2O2 . Its molecular weight is 290.44 .Chemical Reactions Analysis
Astrocytes and neurons express P450c17 and synthesize DHEA from pregnenolone . Astrocytes also have the capacity to metabolize DHEA into sex steroid hormones . A study reported a chemoenzymatic process for DHEA acetate synthesis .Mechanism of Action
DHEA and DHEA-S impart their physiological effects through direct actions on plasma membrane receptors, including a DHEA-specific, G-protein-coupled receptor in endothelial cells; various neuroreceptors, e.g., aminobutyric-acid-type A, N-methyl-d-aspartate (NMDA), and sigma-1 (S1R) receptors; by binding steroid receptors: androgen and estrogen receptors (ARs, ERα, or ERβ); or by their metabolism to more potent sex steroid hormones, e.g., testosterone, dihydrotestosterone, and estradiol, which bind with higher affinity to ARs and ERs .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dehydroepiandrosterone-16,16-D2 involves the conversion of pregnenolone to Dehydroepiandrosterone-16,16-D2 through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Pregnenolone is dissolved in deuterium oxide and sodium borohydride is added to reduce the ketone group to an alcohol.", "The resulting alcohol is then treated with sodium hydroxide to form the corresponding alkene.", "The alkene is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.", "The alkene is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "The chloride is then treated with methanol to form the corresponding methyl ether.", "The methyl ether is then treated with acetic anhydride and pyridine to form the corresponding acetate.", "The acetate is then treated with hydrochloric acid to form the corresponding chloride.", "The chloride is then treated with chloroform and sodium hydroxide to form the corresponding enol ether.", "The enol ether is then treated with sodium sulfate and magnesium sulfate to remove any remaining water.", "The enol ether is then treated with ethyl acetate to form the final product, Dehydroepiandrosterone-16,16-D2." ] } | |
CAS No. |
67034-83-7 |
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3 |
InChI Key |
FMGSKLZLMKYGDP-UHFFFAOYSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
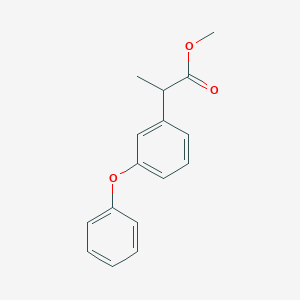

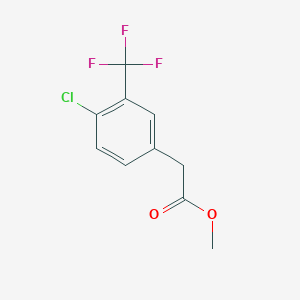
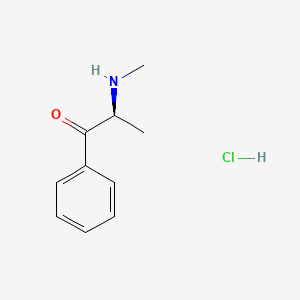
![N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide](/img/structure/B3330124.png)
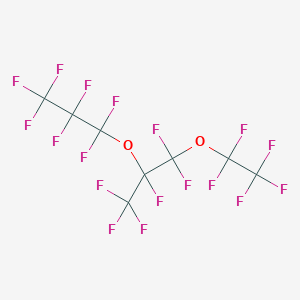
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B3330135.png)

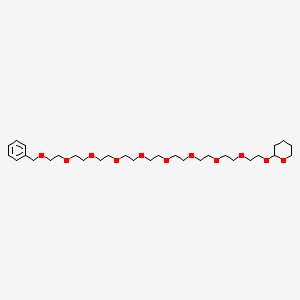
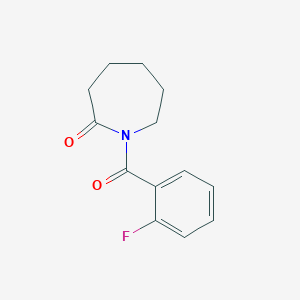
![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)
